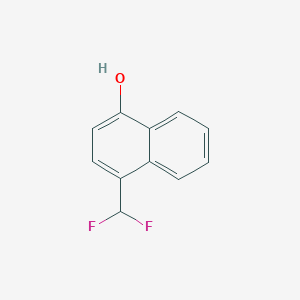
1-(Difluoromethyl)-4-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-naphthol typically involves the introduction of a difluoromethyl group into a naphthol structure. One common method is the difluoromethylation of naphthol using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents. The process is optimized for high yield and purity, often employing metal-based catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-4-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Wirkmechanismus
Der Mechanismus, durch den 1-(Difluormethyl)-4-Naphthol seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethylgruppe kann als Wasserstoffbrückenbindungsdonor wirken und die Bindungsaffinität der Verbindung zu verschiedenen Proteinen und Enzymen beeinflussen. Diese Wechselwirkung kann biologische Pfade modulieren und zu den beobachteten biologischen Aktivitäten führen .
Ähnliche Verbindungen:
Trifluormethyl-Naphthole: Diese Verbindungen haben eine Trifluormethylgruppe anstelle einer Difluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
Monofluormethyl-Naphthole: Diese Verbindungen haben ein einziges Fluoratom in der Methylgruppe, was zu unterschiedlichen biologischen Aktivitäten und Anwendungen führt.
Einzigartigkeit: 1-(Difluormethyl)-4-Naphthol ist aufgrund seiner spezifischen Difluormethylgruppe einzigartig, die ein Gleichgewicht zwischen Lipophilie und Wasserstoffbindungsfähigkeit bietet. Dies macht es besonders wertvoll in der Wirkstoffentwicklung und Materialwissenschaft .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylated Naphthols: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
Monofluoromethylated Naphthols: These compounds have a single fluorine atom in the methyl group, resulting in distinct biological activities and applications.
Uniqueness: 1-(Difluoromethyl)-4-naphthol is unique due to its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it particularly valuable in drug design and materials science .
Eigenschaften
Molekularformel |
C11H8F2O |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
4-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11,14H |
InChI-Schlüssel |
BJNULWXQBXDFDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




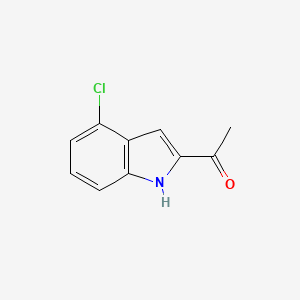
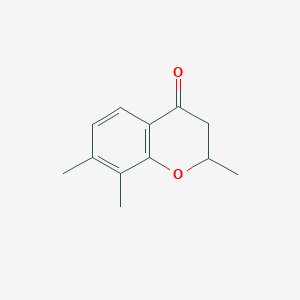


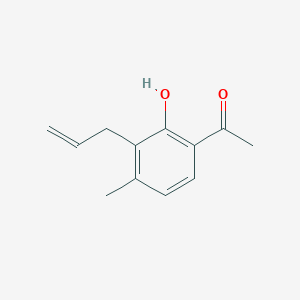
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)
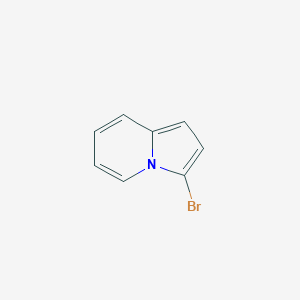
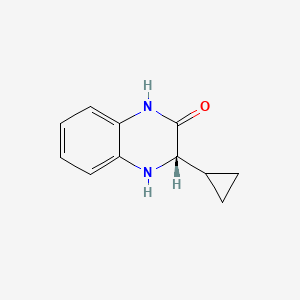
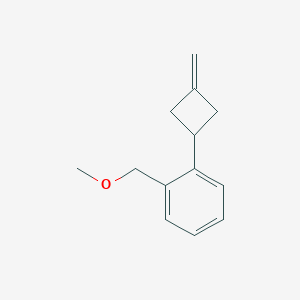

![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)

